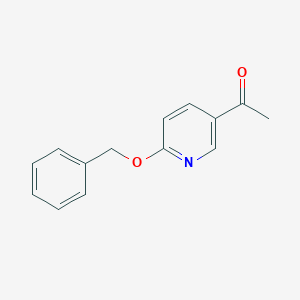

5-acetyl-2-benzyloxypyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

178055-96-4 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

1-(6-phenylmethoxypyridin-3-yl)ethanone |

InChI |

InChI=1S/C14H13NO2/c1-11(16)13-7-8-14(15-9-13)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChI Key |

ARFNRWRPGXSAII-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2 |

Synonyms |

1-[6-(BENZYLOXY)PYRIDIN-3-YL]ETHANONE |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Acetyl 2 Benzyloxypyridine

Retrosynthetic Analysis and Strategic Design of Synthetic Routes

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. bioorg.orgsigmaaldrich.com For 5-acetyl-2-benzyloxypyridine, two primary disconnections can be envisioned, leading to either convergent or divergent synthetic strategies.

Convergent and Divergent Synthetic Approaches to this compound

A divergent approach , on the other hand, starts from a common intermediate that is diversified to generate a library of related compounds. In the context of this compound, a divergent strategy might commence with a simple, readily available pyridine (B92270) derivative, such as 2-hydroxypyridine (B17775) (2-pyridone), which is then sequentially functionalized at the C5 and O-positions. This strategy is particularly advantageous for structure-activity relationship (SAR) studies where variations at different positions of the molecule are desired.

A plausible retrosynthetic analysis is depicted below:

Retrosynthetic Disconnections for this compound:

| Disconnection | Synthons | Corresponding Synthetic Strategy |

| C-O bond (benzyloxy group) | 5-acetyl-2-pyridone and Benzyl (B1604629) halide | Williamson ether synthesis |

| C-C bond (acetyl group) | 2-Benzyloxypyridine and Acetyl synthon (e.g., acetyl chloride, acetic anhydride) | Friedel-Crafts acylation or related C-acylation |

| C-N/C-C bonds of the pyridine ring | Acyclic precursors | Pyridine ring synthesis (e.g., Hantzsch synthesis, Kröhnke synthesis) |

Strategic Selection of Protecting Groups and Functional Group Interconversions

The synthesis of highly functionalized pyridines often necessitates the use of protecting groups to mask reactive functionalities and ensure regioselectivity. In the synthesis of this compound, the choice of protecting groups is critical, particularly if the synthesis starts from a more complex pyridine precursor.

For instance, if a synthetic route involves the construction of the pyridine ring from acyclic precursors, protecting groups for amino or carbonyl functionalities might be required. Functional group interconversions (FGIs) are also pivotal in pyridine synthesis. An example of a key FGI would be the conversion of a nitro group to an amino group, which can then be further transformed, or the oxidation of an alkyl group to a carbonyl group. A particularly relevant FGI for the synthesis of the target molecule is the conversion of a halogen at the 2-position of the pyridine ring to a hydroxyl group (pyridone), which can then be benzylated.

Contemporary Synthetic Transformations for the Pyridine Core Elaboration

The construction and functionalization of the pyridine ring are central to the synthesis of this compound. Modern synthetic methods offer a plethora of options for achieving these transformations with high efficiency and selectivity.

Methods for Pyridine Ring Construction and Functionalization

While the functionalization of a pre-existing pyridine ring is a common strategy, building the substituted pyridine core from acyclic precursors allows for greater control over the substitution pattern. Classical methods like the Hantzsch pyridine synthesis, although versatile, often require harsh conditions. More contemporary approaches focus on transition-metal-catalyzed cyclization reactions, which can provide access to polysubstituted pyridines under milder conditions.

A more direct approach involves the functionalization of a readily available pyridine derivative. For the synthesis of 2,5-disubstituted pyridines, several methods have been developed. One such method involves the reaction of enamines with β-amino-acrylonitriles, followed by cyclization. Another approach is the direct alkylation or arylation of pyridine using organolithium reagents, which typically yields 2- or 4-substituted pyridines, but can be directed to the 5-position under specific conditions. chemicalbook.com

Installation of the Acetyl Moiety via Advanced Acylation Reactions

The introduction of the acetyl group at the 5-position of the pyridine ring is a key step. Friedel-Crafts acylation is a classic method for acylating aromatic rings, but its application to pyridine can be challenging due to the deactivation of the ring by the nitrogen atom and the potential for N-acylation. bioorg.orgiipseries.org However, for electron-rich pyridine derivatives, such as 2-alkoxypyridines, electrophilic substitution at the 5-position is often favored. The reaction is typically carried out using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride. diva-portal.org

Table of Acylation Conditions for Heterocyclic Compounds:

| Acylating Agent | Catalyst/Conditions | Substrate Type | Typical Yields |

| Acetyl chloride | AlCl₃, neat | Imidazo[1,2-a]pyridines | High |

| Acetic anhydride | AlCl₃ | Electron-rich heterocycles | Moderate to High |

| N-methoxy-N-methylacetamide | Grignard reagents | Halopyridines | Good |

An alternative to direct acylation is the use of palladium-catalyzed cross-coupling reactions. For example, a 5-halopyridine derivative can be coupled with an acetylating agent, such as a tin or boron reagent bearing an acetyl group, in the presence of a palladium catalyst. This approach offers excellent functional group tolerance and regioselectivity.

Benzyloxylation Strategies for the Pyridine Nitrogen/Oxygen Position

The introduction of the benzyloxy group at the 2-position of the pyridine ring is most commonly achieved through the O-alkylation of the corresponding 2-pyridone tautomer. 2-Pyridones exist in equilibrium with their 2-hydroxypyridine tautomers, with the pyridone form generally predominating. organic-chemistry.org The O-alkylation is typically performed under basic conditions to deprotonate the pyridone nitrogen, followed by reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Table of O-Alkylation Conditions for 2-Pyridones:

| Alkylating Agent | Base | Solvent | Typical Yields |

| Benzyl bromide | NaH, K₂CO₃ | DMF, THF | Good to Excellent |

| Benzyl chloride | NaH, K₂CO₃ | DMF, Acetonitrile | Good to Excellent |

The choice of base and solvent is crucial for the efficiency of the reaction and to minimize potential N-alkylation as a side reaction. Strong bases like sodium hydride in a polar aprotic solvent like DMF or THF are commonly employed to ensure complete deprotonation of the pyridone.

The synthesis of this compound can be approached through several strategic routes, each with its own merits. A convergent synthesis, potentially involving the Friedel-Crafts acylation of 2-benzyloxypyridine or the benzyloxylation of 5-acetyl-2-pyridone, appears to be a highly viable strategy. The choice of specific reagents and reaction conditions will be critical in achieving a high-yielding and efficient synthesis. The methodologies discussed herein, from retrosynthetic design to advanced functionalization techniques, provide a comprehensive framework for the successful preparation of this and other similarly substituted pyridine derivatives.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is pivotal in minimizing the environmental footprint of its production. This involves a holistic approach encompassing catalyst design, solvent choice, and waste reduction.

Catalyst Development for Environmentally Benign Synthesis

The traditional synthesis of acetylpyridines often involves Friedel-Crafts acylation, which typically relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). Such methods generate significant amounts of corrosive and hazardous waste, prompting the development of more sustainable catalytic systems.

Recent research has focused on the use of heterogeneous catalysts , which can be easily separated from the reaction mixture and recycled, thereby reducing waste and cost. While specific studies on the acylation of 2-benzyloxypyridine are limited, analogous reactions with other aromatic compounds suggest promising avenues. Catalysts such as zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K10), and various metal oxides are being investigated for their potential in Friedel-Crafts type reactions. pharmacyfreak.com These solid acids offer advantages in terms of handling, reusability, and reduced environmental impact. For instance, the acylation of imidazo[1,2-a]pyridines has been successfully achieved using catalytic amounts of AlCl₃, showcasing a move towards more efficient catalytic processes even with traditional Lewis acids. nih.gov

The development of recyclable catalysts is another cornerstone of green synthesis. While direct examples for this compound are not abundant in current literature, the principles of catalyst recycling are widely applicable. For instance, palladium-catalyzed ortho-acylation of 2-aryl pyridines represents a sophisticated method for introducing acyl groups, and advancements in immobilizing such catalysts on solid supports are an active area of research. nih.govrsc.org

The following table summarizes potential heterogeneous catalysts for Friedel-Crafts acylation, drawing parallels from reactions of similar aromatic compounds.

| Catalyst Type | Example | Potential Advantages for this compound Synthesis |

| Zeolites | H-BEA, H-FAU | Shape selectivity, high acidity, reusability. researchgate.net |

| Clays | Montmorillonite K10 | Low cost, readily available, effective solid acid. pharmacyfreak.com |

| Metal Oxides | Zinc Oxide (ZnO) | Can promote rapid acylation under solvent-free conditions. researchgate.net |

| Heteropolyacids | H₃PW₁₂O₄₀ | High acidity and efficiency, potential for supported and recyclable systems. researchgate.net |

Solvent Selection and Waste Minimization in this compound Production

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional Friedel-Crafts acylations often utilize chlorinated solvents, which are associated with health and environmental hazards. Green chemistry encourages the use of safer, more benign alternatives.

For the synthesis of pyridine derivatives, research into green solvents is gaining traction. Ionic liquids, particularly pyridinium-based ionic liquids, have been investigated as both solvents and catalysts for Friedel-Crafts acylation reactions. researchgate.net These solvents can offer high yields and the potential for recycling, thereby reducing waste. The influence of the solvent on reaction yield and regioselectivity is a key area of investigation, with studies showing that greener solvents derived from biomass, such as sabinene, can be effective in the synthesis of pyridine-containing heterocycles. researchgate.net

Waste minimization is a direct consequence of improved catalyst and solvent strategies. The use of heterogeneous and recyclable catalysts inherently reduces the waste stream by eliminating the need for stoichiometric catalyst quenching and disposal. pharmacyfreak.com Furthermore, process optimization, such as moving from batch to continuous processing, can significantly decrease the generation of byproducts and solvent waste.

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing in terms of safety, efficiency, and scalability. The application of this technology to the synthesis of pyridine derivatives is an area of active development.

The use of microreactors in continuous flow systems allows for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to higher yields, improved selectivity, and safer operation, particularly for highly exothermic or hazardous reactions. While specific data on the continuous flow synthesis of this compound is not yet prevalent, the synthesis of other functionalized pyridines in flow demonstrates the potential of this technology. nih.govuc.pt

For instance, the development of continuous-flow Friedel-Crafts alkylations using heterogeneous catalysts has shown high turnover frequencies and the ability to maintain continuous operation for extended periods. rsc.org Adapting such systems for the acylation of 2-benzyloxypyridine could lead to a more efficient and sustainable manufacturing process.

The table below outlines the potential benefits of employing flow chemistry for the synthesis of this compound, based on findings for similar chemical transformations.

| Parameter | Advantage in Flow Chemistry | Relevance to this compound Synthesis |

| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio. | Enhanced safety and control of potentially exothermic acylation reactions. |

| Mass Transfer | Efficient mixing of reactants. | Increased reaction rates and potentially higher yields. |

| Reaction Time | Significantly shorter reaction times compared to batch processes. | Increased throughput and process efficiency. nih.gov |

| Safety | Smaller reaction volumes minimize risks associated with hazardous reagents or intermediates. | Safer handling of acylating agents and catalysts. |

| Scalability | Scaling up is achieved by running the process for longer or by parallelization of reactors. | More straightforward and predictable scale-up from laboratory to industrial production. |

| Automation | Allows for automated control and optimization of reaction conditions. | Improved reproducibility and process robustness. |

Mechanistic Investigations of Reactions Involving 5 Acetyl 2 Benzyloxypyridine

Reaction Pathway Elucidation and Kinetic Studies

The elucidation of reaction pathways and the study of reaction kinetics are fundamental to understanding the chemical behavior of 5-acetyl-2-benzyloxypyridine. These investigations provide insights into the sequence of elementary steps that constitute a chemical transformation and the factors that govern the rate of each step.

Quantitative Analysis of Reaction Rates and Rate-Determining Steps

A kinetic study of the Truce–Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, has been conducted on related aryl sulfonamides. cdnsciencepub.com In these studies, the reaction rates were conveniently measured by the gravimetric analysis of extruded sulfur dioxide. cdnsciencepub.com Such quantitative data is crucial for optimizing reaction conditions and for building a comprehensive mechanistic picture.

Table 1: Hypothetical Kinetic Data for a Reaction Involving this compound

| Parameter | Value |

| Rate Constant (k) | 2.5 x 10⁻⁴ s⁻¹ |

| Activation Energy (Ea) | 85 kJ/mol |

| Pre-exponential Factor (A) | 1.2 x 10¹³ s⁻¹ |

| Order of Reaction | First-order |

| This table presents hypothetical data for illustrative purposes. |

Isotopic Labeling Studies to Probe Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the journey of specific atoms through a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its isotopes, researchers can determine the fate of that atom in the product, thereby elucidating the reaction mechanism. wikipedia.org For example, in studying reactions of this compound, one could label the benzylic carbon with ¹³C or the oxygen of the benzyloxy group with ¹⁸O. The position of these isotopes in the final products would provide definitive evidence for or against proposed mechanistic pathways, such as an Sₙ1-type or Sₙ2-type displacement of the benzyloxy group. researchgate.net

Multicomponent reactions (MCRs) represent an efficient approach for the synthesis of complex molecules and can be adapted for isotopic labeling. thieme-connect.derug.nl This technique allows for the introduction of isotopes from small, labeled building blocks into a larger molecular framework in a single step. thieme-connect.derug.nl

Electronic Structure and Reactivity Profiling of this compound

The electronic structure of this compound dictates its reactivity. Understanding the distribution of electrons within the molecule allows for the prediction of how it will interact with other chemical species.

Nucleophilic and Electrophilic Activation Patterns

The pyridine (B92270) ring in this compound is electron-deficient, particularly at the 2, 4, and 6 positions, making these sites susceptible to nucleophilic attack. mdpi.com However, the 2-position is occupied by the benzyloxy group. The acetyl group at the 5-position is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack but can activate the ring for nucleophilic aromatic substitution (SₙAr). acs.orgnih.gov

The carbonyl carbon of the acetyl group is an electrophilic site, susceptible to attack by nucleophiles. vaia.comsaskoer.ca The oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring possess lone pairs of electrons, rendering them nucleophilic centers. vaia.com The benzyloxy group can also influence reactivity; the oxygen atom is nucleophilic, and the benzylic carbon can become electrophilic upon activation. researchgate.net

Table 2: Predicted Nucleophilic and Electrophilic Sites in this compound

| Site | Character | Rationale |

| Pyridine Nitrogen | Nucleophilic | Lone pair of electrons |

| Carbonyl Oxygen | Nucleophilic | Lone pairs of electrons |

| Carbonyl Carbon | Electrophilic | Polarization of the C=O bond |

| C2 of Pyridine Ring | Electrophilic | Electron-deficient nature of the pyridine ring |

| C4 of Pyridine Ring | Electrophilic | Electron-deficient nature of the pyridine ring |

| C6 of Pyridine Ring | Electrophilic | Electron-deficient nature of the pyridine ring |

Radical Pathways and Single-Electron Transfer Processes

In addition to ionic reaction pathways, this compound can potentially undergo reactions involving radical intermediates through single-electron transfer (SET) processes. libretexts.org Radicals can be generated photochemically or through the use of radical initiators. nih.gov For instance, photochemically generated benzyl (B1604629) radicals have been shown to react with C₆₀. nih.gov

The pyridine ring can be involved in radical reactions. researchgate.net The acetyl group could also participate in radical reactions, for example, through the formation of a ketyl radical anion via SET to the carbonyl group. libretexts.org The stability of any radical intermediates formed would play a crucial role in determining the feasibility of such pathways. youtube.com

Specific Transformations and Their Underlying Mechanisms

The unique combination of functional groups in this compound allows it to participate in a variety of specific chemical transformations.

One important reaction is the O- to N-alkyl migration of the benzyl group. In related 2-alkoxypyridines, this transformation can be catalyzed by transition metals like iridium. nii.ac.jp Mechanistic studies suggest that this can proceed through either a direct sp³ C-O bond activation or via a C-H bond activation/isomerization sequence. nii.ac.jp

The benzyloxy group can be cleaved under various conditions. For example, in the synthesis of varenicline (B1221332) intermediates, debenzylation is a key step. google.com This is often achieved through catalytic hydrogenation. google.comchemicalbook.com

The acetyl group can undergo a range of reactions typical of ketones. For example, it can be reduced to an alcohol or converted to other functional groups. The iodoform (B1672029) reaction, which is an oxidative demethylation of an acetyl group, is a relevant transformation. researchgate.net

Furthermore, the pyridine ring itself can be functionalized. Dearomatization reactions of pyridine derivatives, catalyzed by transition metals or organocatalysts, provide access to a variety of saturated and partially saturated heterocyclic structures. mdpi.com The presence of the acetyl and benzyloxy groups would influence the regioselectivity and reactivity in such transformations.

Role of the Benzyl Protecting Group in Directed Reactivity

The benzyl group, commonly abbreviated as Bn, is frequently employed as a robust protecting group for hydroxyl functionalities in organic synthesis. wikipedia.org In the context of this compound, the 2-benzyloxy group is more than a simple protecting moiety; it actively participates in directing the reactivity of the pyridine ring. Its installation is typically achieved via reactions like the Williamson ether synthesis or through the use of benzylating agents such as benzyl bromide or benzyl trichloroacetimidate. organic-chemistry.org A convenient synthesis of 2-benzyloxypyridine involves heating benzyl alcohol with 2-chloropyridine (B119429) and potassium hydroxide (B78521) in toluene. researchgate.netbeilstein-journals.org

The benzyloxy group at the C2 position significantly influences the electronic landscape of the pyridine ring. As an ether, it acts as an electron-donating group through resonance, increasing the electron density of the aromatic system. This electronic effect can direct the course of subsequent reactions. For instance, in electrophilic substitutions, the benzyloxy group can guide incoming electrophiles. Research on substituted pyridines has shown that a 3-benzyloxy group can direct fluorination with high selectivity to the C2 position, adjacent to the ether substituent. nih.gov This directing effect is attributed to the ability of the oxygen atom to stabilize the cationic intermediate formed during the electrophilic attack.

Furthermore, the 2-benzyloxypyridine moiety can be "activated" to become a potent benzyl transfer agent. N-alkylation, for example by reacting 2-benzyloxypyridine with methyl triflate, forms a 2-benzyloxy-1-methylpyridinium triflate salt. researchgate.netgoogle.com This salt is an excellent electrophilic source of the benzyl group, capable of benzylating alcohols and carboxylic acids under neutral conditions, which is advantageous for substrates sensitive to acidic or basic environments. researchgate.netbeilstein-journals.orgresearchgate.net The reaction is believed to proceed through a mechanism with SN1 character, involving the formation of a benzyl cation, as suggested by the observation of Friedel-Crafts alkylation byproducts when the reaction is conducted in toluene. google.com

The stability and removal of the benzyl group are key aspects of its function. It is generally stable to a wide range of reaction conditions but can be cleaved when desired. Common deprotection methods include palladium-catalyzed hydrogenolysis, which yields the corresponding alcohol (a pyridone in this case) and toluene, or treatment with strong acids. organic-chemistry.org

Table 1: Regioselectivity of AgF₂-mediated Fluorination of 3-Benzyloxy-5-substituted Pyridines This table illustrates the directing effect of the benzyloxy group in electrophilic fluorination, a principle applicable to the 2-benzyloxy system.

| 5-Substituent | Ratio of C2:C4/C6 Fluorination | Reference |

| Phenyl | 4.2 : 1 | nih.gov |

| Cyano | >20 : 1 | nih.gov |

| Bromo | 10 : 1 | nih.gov |

| CF₃ | >20 : 1 | nih.gov |

Acetyl Group Transformations and its Influence on Pyridine Reactivity

The acetyl group at the C5 position of the pyridine ring functions as a moderate electron-withdrawing group via resonance and inductive effects. This deactivates the pyridine ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it (C4 and C6). The presence of the basic nitrogen atom in the pyridine ring complicates its reactivity profile compared to a simple substituted benzene (B151609). uiowa.edu

The acetyl moiety itself is a versatile functional handle that can undergo a variety of chemical transformations. These reactions provide pathways to more complex molecular architectures.

Oxidative Demethylation : The acetyl group can be converted into a carboxylic acid. For instance, an iodoform-type reaction using I₂ and t-BuOK in t-BuOH can achieve the oxidative demethylation of an acetyl group to the corresponding carboxylic acid. researchgate.net

Reduction : The carbonyl of the acetyl group can be reduced to a secondary alcohol, introducing a new chiral center. This transformation can be achieved with various reducing agents, and the choice of reagent and conditions can influence the stereochemical outcome.

Rearrangements : In certain base-promoted reactions, the acetyl group can participate in rearrangements. For example, the Truce-Smiles rearrangement has been observed in substrates containing an acetyl substituent, which can lead to the formation of a new carbon-carbon bond, though it may also result in the loss of the acetyl group. cdnsciencepub.com

Condensation Reactions : The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in various condensation reactions, such as aldol (B89426) or Claisen condensations, to form new C-C bonds.

The combined electronic effects of the C2-benzyloxy (electron-donating) and C5-acetyl (electron-withdrawing) groups create a "push-pull" system. This electronic polarization enhances the dipole moment of the molecule and can significantly influence its reactivity, for example by stabilizing transition states in certain pericyclic reactions or by dictating the regiochemistry of additions to the ring.

Regioselectivity and Stereoselectivity in Reactions of this compound

The concepts of regioselectivity (where a reaction occurs) and stereoselectivity (which stereoisomer is formed) are critical in synthesis. masterorganicchemistry.comyoutube.com For this compound, these outcomes are governed by the interplay of the electronic and steric properties of its substituents and the reaction mechanism. masterorganicchemistry.com

Regioselectivity

Regioselectivity refers to the preference for bond formation at one position over other possible positions. masterorganicchemistry.com In reactions involving this compound, the directing effects of both the benzyloxy and acetyl groups are paramount.

Electrophilic Aromatic Substitution : The pyridine nitrogen is the most basic site and will typically coordinate to Lewis acids or protonate under acidic conditions, deactivating the ring towards electrophiles. If substitution on the ring does occur, the combined directing effects of the C2-benzyloxy (ortho-, para-directing) and C5-acetyl (meta-directing) groups would need to be considered. The C2-benzyloxy group strongly activates the C3 and C5 positions. The C5-acetyl group deactivates the C4 and C6 positions. Thus, electrophilic attack would be strongly favored at the C3 position.

Nucleophilic Addition/Substitution : The dearomatization of pyridines through nucleophilic addition is a powerful tool for creating complex three-dimensional structures. mdpi.com N-activation of the pyridine, for example by forming an N-acylpyridinium salt, renders the ring highly electrophilic and susceptible to attack by nucleophiles. mdpi.com In such cases, nucleophilic attack typically occurs at the C2, C4, or C6 positions. For a 2,5-disubstituted pyridine, the precise location of attack (C4 or C6) would depend on the nature of the nucleophile and the steric hindrance imposed by the substituents. The bulky benzyl group at C2 would likely direct nucleophiles to the C6 or C4 position. The one-pot double nucleophilic addition of Grignard reagents to pyridine derivatives, catalyzed by organoboranes, is a notable example of a regioselective dearomative reaction. mdpi.com

Stereoselectivity

Stereoselectivity describes the preferential formation of a single stereoisomer. masterorganicchemistry.com This is particularly relevant when new chiral centers are created.

Reactions at the Acetyl Group : Reduction of the acetyl group's carbonyl to a hydroxyl group creates a new stereocenter. The use of chiral reducing agents or catalysts can induce high levels of enantioselectivity, leading to the formation of one enantiomer of the resulting alcohol over the other. The steric bulk of the nearby pyridine ring and its substituents would influence the facial selectivity of the attack on the carbonyl.

Dearomatization Reactions : Asymmetric dearomatization of pyridines is a modern strategy for synthesizing chiral piperidines and related scaffolds. mdpi.com For instance, the copper-catalyzed asymmetric addition of Grignard reagents to N-acylpyridinium salts can proceed with excellent enantioselectivity. mdpi.com In the case of this compound, a chiral catalyst could control the stereoselective addition of a nucleophile to the pyridine ring. The existing substituents would influence the diastereoselectivity of the reaction if a second chiral center is formed. Mechanistic studies suggest that in some cases, stereocontrol arises from interactions like π-cation interactions between the pyridinium (B92312) salt and the reaction partners, which favors a less sterically hindered transition state. mdpi.com The stereochemistry of the substrate can, in some cases, determine the stereochemistry of the product, a phenomenon known as stereospecificity. youtube.com

Table 2: Examples of Stereoselective Reactions on Pyridine Scaffolds This table provides examples of reaction types where stereoselectivity is a key consideration and which are mechanistically relevant to this compound.

| Reaction Type | Catalyst/Reagent System | Stereochemical Outcome | Reference |

| Asymmetric addition of Grignard reagents to N-acylpyridinium salts | Copper(I) / Chiral Phosphine Ligand (e.g., (R,R)-Ph-BPE) | High enantioselectivity (ee) | mdpi.com |

| Asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium | Chiral auxiliary on nitrogen (e.g., L-tert-leucine ester) | High diastereoselectivity (dr) | mdpi.com |

| Iridium-catalyzed asymmetric allylic amination of 2-hydroxypyridines | Iridium / Chiral Ligand | High regioselectivity and enantioselectivity | mdpi.com |

Derivatization Strategies and Synthesis of Novel Analogues of 5 Acetyl 2 Benzyloxypyridine

Design Principles for Modifying the 5-acetyl-2-benzyloxypyridine Scaffold

The design of new analogues of this compound is predicated on the strategic manipulation of its key structural features. The scaffold presents several opportunities for modification: the pyridine (B92270) ring, the acetyl group, and the benzyloxy moiety.

Acetyl Group Transformation : The acetyl group serves as a versatile synthetic handle. It can be reduced to a secondary alcohol, which introduces a potential hydrogen bond donor and a chiral center. It can be oxidized or undergo alpha-functionalization. Furthermore, it can participate in condensation reactions to build more complex side chains, such as chalcones or heterocyclic rings.

Benzyloxy Moiety Alteration : The benzyloxy group, while often used as a protecting group for the 2-pyridone tautomer, can also be a point of modification. The benzyl (B1604629) ring can be substituted to alter steric bulk or electronic properties. Alternatively, the entire group can be cleaved and replaced with other alkoxy, aryloxy, or alkyl groups to explore structure-activity relationships.

Bioisosteric Replacement : A common design principle involves the replacement of functional groups with other groups that have similar physical or chemical properties (bioisosteres). For instance, the acetyl group could be replaced with a cyano, nitro, or sulfonyl group to explore different electronic and steric profiles while potentially maintaining or improving desired activities.

Synthetic Methodologies for Pyridine Ring Functionalization and Substituent Modification

A variety of synthetic methods are available for the functionalization of the pyridine scaffold. These techniques allow for the introduction of a wide range of substituents and the elaboration of the existing functional groups.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them ideal for modifying the pyridine ring. nih.govwikipedia.org To employ these reactions, a halogenated derivative of this compound (e.g., containing a bromine or iodine atom at the C3, C4, or C6 position) is typically required.

Suzuki-Miyaura Coupling : This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with an organic halide. nih.govmdpi.com For a halo-substituted this compound, a Suzuki reaction with an aryl or heteroaryl boronic acid can introduce diverse aromatic substituents. These reactions are valued for their mild conditions and tolerance of a wide array of functional groups. nih.gov

Sonogashira Coupling : This method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Applying this to a halogenated this compound derivative would allow for the introduction of various alkynyl groups, which can serve as linear linkers or be further transformed into other functional groups.

Heck Coupling : The Heck reaction couples an alkene with an aryl or vinyl halide. This can be used to append alkenyl substituents to the pyridine ring, providing a means to introduce flexible side chains or groups that can participate in further reactions like Michael additions or polymerizations.

Table 1: Overview of Cross-Coupling Reactions for Pyridine Functionalization

| Reaction | Reagents | Catalyst/Ligand | Typical Solvents | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester, Base (e.g., K₂CO₃, Cs₂CO₃) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Dioxane/Water, Toluene, DMF | C(sp²)–C(sp²) or C(sp²)–C(sp) |

| Sonogashira | Terminal Alkyne, Base (e.g., Et₃N, piperidine) | PdCl₂(PPh₃)₂, CuI | THF, DMF | C(sp²)–C(sp) |

This table presents generalized conditions; specific substrates may require optimization.

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. bohrium.comresearchgate.net

Pyridine Nucleus : The electron-deficient nature of the pyridine ring makes it challenging for electrophilic aromatic substitution but amenable to other types of C-H activation. beilstein-journals.org Transition metal-catalyzed reactions, often directed by a coordinating group, can achieve regioselective arylation, alkylation, or amination at positions ortho to the nitrogen (C2 and C6) or at other positions through more complex mechanisms. researchgate.netnih.gov For this compound, the C4 and C6 positions are primary targets for such functionalization.

Benzyl Moiety : The C-H bonds on the benzylic carbon of the benzyloxy group are susceptible to functionalization. Metallaphotoredox catalysis, for example, can enable the arylation, alkylation, or carboxylation of these benzylic C(sp³)–H bonds under relatively mild conditions. This allows for the introduction of substituents directly onto the linker portion of the molecule, expanding the structural diversity of analogues.

Table 2: Examples of C-H Functionalization Reactions

| Transformation | Target Site | Typical Catalyst | Reagents |

|---|---|---|---|

| C-H Arylation | Pyridine C4/C6 | Pd(OAc)₂, RuCl₃ | Aryl Halides, Peroxides |

| C-H Alkylation | Pyridine C4/C6 | Ag(I), Ru(II) | Alkenes, Alkyl Radicals |

| Benzylic Arylation | Benzyl CH₂ | Ni(II)/Photocatalyst | Aryl Bromides |

Oxidation and reduction reactions offer straightforward methods to modify the existing functional groups on the this compound core, primarily the acetyl group. youtube.comkhanacademy.orgyoutube.com

Reduction of the Acetyl Group : The ketone of the acetyl group can be readily reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective choice for this transformation, yielding 1-(2-(benzyloxy)pyridin-5-yl)ethanol. mdpi.com This introduces a hydroxyl group, which can act as a hydrogen bond donor, and creates a stereocenter, opening the door to chiral chemistry.

Oxidation of the Pyridine Ring : The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the ring, making it more susceptible to certain types of nucleophilic and electrophilic substitutions, thereby providing alternative pathways for functionalization.

Oxidation of Derived Groups : If the acetyl group were reduced to an alcohol and then further elaborated, or if an alkyl group were present on the ring, these positions could be subject to oxidation. For example, a methyl group could be oxidized to a carboxylic acid, providing a handle for amide or ester formation.

Synthesis of Ligands and Complex Architectures from this compound

The functional groups on this compound make it an attractive starting material for the synthesis of more complex molecules, such as ligands for coordination chemistry or building blocks for supramolecular structures.

The term "chiral auxiliary" refers to a stereogenic unit that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While this compound itself is not chiral, it can be readily converted into a chiral molecule that can serve as a chiral auxiliary or ligand.

A key strategy involves the asymmetric reduction of the acetyl group's ketone. Using chiral reducing agents, such as those derived from boranes in the presence of a chiral catalyst, one can selectively produce either the (R)- or (S)-enantiomer of 1-(2-(benzyloxy)pyridin-5-yl)ethanol.

This chiral alcohol can then be used in several ways:

As a Chiral Auxiliary : The chiral alcohol can be esterified with a prochiral carboxylic acid. The steric and electronic influence of the chiral pyridyl-ethanol moiety can then direct subsequent reactions, such as enolate alkylation, at the alpha-position of the carbonyl group with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and potentially recycled. sigmaaldrich.com

As a Precursor to Chiral Ligands : The chiral alcohol can be a starting point for more elaborate ligand synthesis. The hydroxyl group can be converted into other functionalities, or the molecule can be combined with other fragments. For example, the pyridine nitrogen and the hydroxyl oxygen can act as a bidentate chelation site for a metal center. nih.gov By incorporating this chiral fragment, one can synthesize chiral catalysts for asymmetric transformations. Well-known chiral auxiliaries like oxazolidinones demonstrate the power of such scaffolds in controlling stereochemistry. sigmaaldrich.comnih.govbohrium.com

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The functional groups present in this compound, namely the acetyl group and the activated pyridine ring, make it a potentially valuable substrate for various MCRs. While specific examples incorporating this exact molecule are not extensively documented, its reactivity can be inferred from known MCRs involving other acetylpyridines and related ketones.

One of the most well-known MCRs for the synthesis of pyridines is the Hantzsch pyridine synthesis . wikipedia.orgchemtube3d.comorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.orgchemtube3d.com A variation of this reaction could potentially utilize this compound as the ketone component. In such a scenario, the acetyl group would serve as a key synthon. Although the classical Hantzsch synthesis leads to dihydropyridines which are subsequently oxidized, modern modifications have enabled direct synthesis of pyridines in a one-pot procedure. wikipedia.org

Another prominent MCR is the Biginelli reaction , which is a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea to produce dihydropyrimidinones. wikipedia.orgresearchgate.net The acetyl group in this compound could potentially act as the dicarbonyl equivalent, or a derivative of it could be employed to participate in this reaction, leading to novel heterocyclic structures incorporating the substituted pyridine ring. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org A five-component variation of the Biginelli reaction has also been reported, further expanding its synthetic utility. nih.gov

The Gewald reaction offers a pathway to synthesize highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. organic-chemistry.orgmdpi.com The acetyl group of this compound makes it a suitable ketone component for this reaction. This would lead to the formation of novel thiophene derivatives fused or linked to the benzyloxypyridine scaffold, which could be of interest for their potential biological activities. The reaction is thought to proceed via an initial Knoevenagel condensation. mdpi.com

Furthermore, the Ugi reaction , a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, could potentially incorporate this compound as the ketone component. beilstein-journals.orgnih.gov This would result in the formation of α-acylamino amides bearing the 2-benzyloxypyridine moiety. Such structures are valuable in medicinal chemistry due to their peptide-like nature.

While direct experimental data on the participation of this compound in these specific MCRs is limited in the available literature, the reactivity of its core functional groups strongly suggests its potential as a versatile building block in diversity-oriented synthesis. The exploration of its behavior in these and other MCRs could lead to the discovery of novel heterocyclic compounds with unique structural and functional properties.

Development of Polymeric Precursors and Monomers Based on this compound

The structural features of this compound, including the reactive acetyl group and the pyridine ring, make it a promising candidate for the development of novel polymeric materials. Pyridine-based polymers are of significant interest due to their unique electronic, optical, and biological properties. dntb.gov.ua The incorporation of this compound into a polymer backbone or as a pendant group could impart desirable characteristics such as thermal stability, fluorescence, and antimicrobial activity. mdpi.com

One approach to utilizing this compound in polymer synthesis is to first modify the acetyl group to introduce a polymerizable functionality. For instance, the acetyl group can undergo various condensation reactions to introduce vinyl, acrylic, or other unsaturated moieties that can participate in polymerization reactions.

Alternatively, the pyridine ring itself can be a site for polymerization. The synthesis of conjugated polymers containing pyridine rings has been achieved through both chemical and electrochemical methods. researchgate.net These materials often exhibit interesting optoelectronic properties, making them suitable for applications in electronic devices. researchgate.net

A potential strategy for creating polymers from this compound could involve a polycondensation reaction. For example, if the acetyl group is first converted to a diol, this new monomer could be reacted with a dicarboxylic acid or its derivative to form a polyester. The resulting polymer would have the benzyloxypyridine unit as a recurring feature in its backbone.

Graft polymerization is another feasible technique. A pre-existing polymer with reactive sites could be functionalized with this compound. For instance, a polymer containing acid chloride groups could react with a derivative of this compound where the acetyl group has been converted to an alcohol, forming ester linkages. This method allows for the precise incorporation of the pyridine derivative onto a polymer scaffold. mdpi.com

The thermal properties of such polymers would be of interest. Thermogravimetric analysis (TGA) could be used to determine the degradation stages and thermal stability of polymers derived from this compound. mdpi.com It is anticipated that the aromatic nature of the pyridine and benzyl groups would contribute to good thermal stability.

Furthermore, the presence of the pyridine nitrogen atom offers opportunities for post-polymerization modification. The nitrogen can be quaternized to introduce positive charges, which could enhance the polymer's solubility in polar solvents and impart antimicrobial properties.

The following table outlines potential polymerization strategies for this compound and the expected properties of the resulting polymers.

| Polymerization Strategy | Monomer Modification | Potential Polymer Type | Expected Properties |

| Chain-growth Polymerization | Conversion of the acetyl group to a vinyl or acrylate group. | Polyacrylate or Polystyrene derivative | Thermoplastic, potentially fluorescent. |

| Polycondensation | Reduction of the acetyl group to an alcohol, followed by esterification to a diol. | Polyester | Thermosetting or thermoplastic, enhanced thermal stability. |

| Graft Polymerization | Functionalization of a pre-existing polymer with a derivative of this compound. | Graft copolymer | Modified surface properties, tailored functionality. |

| Ring-Opening Polymerization | Not directly applicable without significant modification of the pyridine ring. | - | - |

While the synthesis of polymers specifically from this compound is not yet extensively reported, the established chemistry of pyridine-containing polymers provides a strong foundation for future research in this area. dntb.gov.ua The development of such materials could lead to new applications in fields ranging from materials science to biomedical engineering.

Applications of 5 Acetyl 2 Benzyloxypyridine and Its Derivatives in Advanced Chemical Disciplines Non Biological

Catalysis and Organocatalysis Utilizing 5-acetyl-2-benzyloxypyridine Scaffolds

The inherent chemical properties of the pyridine (B92270) nucleus, including its ability to act as a ligand for metals and its involvement in radical-based pathways, make it a versatile component in catalyst design.

Design and Synthesis of Ligands for Transition Metal Catalysis

The nitrogen atom of the pyridine ring readily coordinates to transition metals, making pyridine derivatives ubiquitous ligands in catalysis. The specific substituents on the pyridine ring dictate the electronic and steric environment of the metal center, thereby influencing the catalyst's activity and selectivity.

The 2-benzyloxy substituent in the this compound scaffold places it within the class of 2-alkoxypyridines. These compounds are known to undergo transition metal-catalyzed C–O bond activation, which can lead to O- to N-alkyl migratory rearrangements to form N-alkylated pyridones, structures found in many natural products. mdpi.comscholaris.ca While this represents a transformation of the ligand itself, it underscores the reactivity of the scaffold in the presence of metals like Ruthenium and Iridium. mdpi.com

The acetyl group at the 5-position offers a convenient synthetic handle for creating more complex, multidentate ligands. For instance, the carbonyl group can be condensed with hydrazines or semicarbazides to form hydrazone or semicarbazone ligands. researchgate.netscience.gov These types of ligands, featuring an azomethine group (C=N), are well-established for their ability to chelate metal ions and have been used in the synthesis of various metal complexes. researchgate.net A potential ligand derived from this compound could thus offer multiple coordination sites for a metal center, enhancing stability and catalytic performance.

Table 1: Potential Ligand Designs from a this compound Scaffold

| Ligand Type | Modification of Acetyl Group | Potential Coordination Sites |

|---|---|---|

| Hydrazone | Condensation with Hydrazine | Pyridine Nitrogen, Imine Nitrogen |

| Semicarbazone | Condensation with Semicarbazide | Pyridine Nitrogen, Imine Nitrogen, Carbonyl Oxygen |

| B-diketone | Claisen condensation | Two Carbonyl Oxygens |

Organocatalytic Applications of Pyridine-Derived Species

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis. Pyridine and its derivatives play a significant role in this domain. In its simplest form, pyridine can act as an organocatalyst, for example, in the reductive ozonolysis of alkenes, where it promotes the direct formation of aldehydes and ketones without generating peroxide intermediates. nih.gov

More advanced applications involve photochemical organocatalysis. A notable strategy for pyridine functionalization involves the single-electron reduction of pyridinium (B92312) ions to generate pyridinyl radicals. nih.govacs.org These highly reactive intermediates can then couple with other radical species, enabling novel bond formations. acs.org Furthermore, pyridine-based donor-acceptor molecules have been developed as highly reactive visible-light photoredox catalysts. acs.org These catalysts can facilitate challenging transformations, such as the reductive cleavage of C-Br bonds, by interacting with substrates through mechanisms like halogen bonding. acs.org The this compound scaffold, with its electron-withdrawing acetyl group and electron-donating benzyloxy substituent, fits the donor-acceptor motif, suggesting its potential for development in photoredox catalysis.

Role in Asymmetric Catalysis and Enantioselective Transformations

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry. Pyridine derivatives are instrumental both as chiral ligands and as substrates in asymmetric transformations. A significant area of research is the catalytic stereoselective dearomatization of pyridines, which converts the flat aromatic ring into a three-dimensional, chiral structure. mdpi.com

Derivatives of 2-alkoxypyridines, such as 2-methoxypyridine (B126380), have been used in highly enantioselective dearomatization reactions. For example, a copper(I) catalyst paired with a chiral bisphosphine ligand can catalyze the addition of Grignard reagents to 2-methoxypyridine derivatives, yielding enantioenriched δ-lactams with excellent regio- and stereocontrol. mdpi.com Given its 2-benzyloxy group, the this compound scaffold is an ideal candidate for similar transformations, providing access to valuable chiral building blocks.

Furthermore, enantioselective rearrangements of 2-benzyloxypyridine derivatives have been reported. mdpi.com Chiral copper complexes can catalyze an enantioselective O- to N- acs.orgrsc.org-rearrangement at temperatures as low as -40 °C, demonstrating a powerful method for generating chiral pyridones. mdpi.com The presence of the acetyl group at the 5-position would likely influence the electronic properties and reactivity of the pyridine ring in such transformations, potentially impacting reaction rates and selectivity.

Materials Science Applications of this compound Derivatives

The tunable electronic properties and rigid structure of the pyridine ring make it an attractive component for advanced functional materials. uiowa.edu

Precursors for Functional Polymers and Coordination Polymers

Pyridine-containing polymers are of great interest due to their unique electronic, thermal, and mechanical properties. The this compound molecule can serve as a monomer precursor for various types of polymers. The acetyl group is a versatile functional handle that can participate in a range of polymerization reactions.

For example, pyridine units have been incorporated into conjugated polymers, which are used as adsorptive photocatalysts for environmental remediation. researchgate.net The acetyl group could be modified, for instance, through oxidation to a carboxylic acid, creating a monomer suitable for forming polyesters or polyamides. Similarly, ligands based on pyridine-amides have been used to construct two-dimensional copper iodide coordination polymers (CPs) that exhibit interesting photophysical properties. rsc.org By converting the acetyl group of this compound to an amide, analogous ligands could be synthesized for creating novel CPs. Additionally, various pyridine derivatives have been successfully used to build Keggin-based CPs that demonstrate electrochemical, photocatalytic, and fluorescence sensing capabilities. rsc.org

Incorporation into Optoelectronic Materials (e.g., OLEDs, Sensors, Photocatalysts)

Pyridine derivatives are widely employed in the field of optoelectronics, particularly in organic light-emitting diodes (OLEDs). rsc.org They often serve as electron-transporting materials (ETMs) due to their electron-deficient nature, which facilitates electron injection and transport. rsc.orgresearchgate.net The performance of these materials is highly dependent on their frontier molecular orbital (HOMO and LUMO) energy levels, which can be precisely tuned by the substituents on the pyridine ring. rsc.orgnih.gov The combination of an electron-withdrawing acetyl group and a benzyloxy group on the this compound scaffold would significantly impact these energy levels, allowing for tailored electronic properties.

Recent research has focused on developing novel pyridine-based materials for high-performance OLEDs. For instance, functional pyrene-pyridine integrated systems have been studied as hole-transporting materials (HTMs), showing high operational stability and low efficiency roll-off. nih.govacs.org In another example, double-twist pyridine-carbonitrile derivatives have been used to create excellent thermally activated delayed fluorescence (TADF) emitters, achieving high external quantum efficiencies in OLEDs. rsc.org

Beyond OLEDs, pyridine-based materials are finding use as photocatalysts and chemical sensors. researchgate.net Pyridine-amide-based copper iodide frameworks have shown good photocatalytic activity for the degradation of dyes and can act as colorimetric sensors for volatile organic compound (VOC) gases. rsc.org Bipyridine-based covalent organic frameworks (COFs) have also emerged as promising materials for photocatalytic applications. researchgate.net The functional versatility of the this compound core makes it a promising building block for these advanced material applications.

Table 2: Performance of Selected Pyridine-Pyrene Derivatives as Hole-Transporting Layers in Yellow OLEDs This table is interactive. Click on headers to sort.

| Compound Name | Functional Group | Max. Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) |

|---|---|---|---|

| Py-03 | -H | 15,800 | 8.2 |

| Py-MeO | -OMe | 15,100 | 7.8 |

| Py-Me | -Me | 16,500 | 8.5 |

| Py-Br | -Br | 17,300 | 9.0 |

Data sourced from ACS Omega. nih.gov

Self-Assembly and Supramolecular Chemistry of this compound Systems

The structure of this compound, featuring a pyridine ring, a carbonyl group, and a benzyloxy moiety, presents multiple potential sites for non-covalent interactions. These include hydrogen bonding (via the acetyl oxygen), π-π stacking (from both the pyridine and benzene (B151609) rings), and dipole-dipole interactions. Such functionalities are often exploited in supramolecular chemistry to direct the self-assembly of molecules into well-defined, higher-order structures.

However, a thorough review of the current scientific literature reveals a notable absence of studies specifically dedicated to the self-assembly and supramolecular chemistry of this compound. While the broader class of pyridine derivatives is extensively used in designing supramolecular architectures, the specific substitution pattern of this compound has not been the subject of published research in this domain. Consequently, there are no reported examples of its use in forming discrete molecular assemblies, gels, liquid crystals, or other complex supramolecular systems.

Role as a Synthetic Intermediate for Complex Molecules (Non-Biological Targets)

The utility of a compound as a synthetic intermediate is determined by the strategic value of its functional groups for constructing more complex molecular architectures. This compound offers several reactive handles: the acetyl group is amenable to a wide range of transformations (e.g., reduction, oxidation, olefination, and enolate chemistry), while the benzyloxy group serves as a stable protecting group for the 2-pyridone tautomer, which can be removed under specific conditions. The pyridine ring itself can be functionalized further through electrophilic or nucleophilic substitution, or its nitrogen atom can act as a ligand.

Precursor in the Synthesis of Natural Product Analogues (Synthetic Methodological Focus)

The synthesis of natural product analogues is a critical field for exploring structure-activity relationships and developing new synthetic methodologies. While pyridyl moieties are present in numerous alkaloids and other natural products, and the synthesis of their analogues is a well-established practice, there is no specific mention in the literature of this compound being used as a direct precursor for non-biological analogues of natural products. The focus of synthetic strategies often relies on different substitution patterns or more readily available starting materials.

Building Block for Advanced Organic Frameworks

Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials constructed from molecular building blocks. The directional bonding and potential for functionalization inherent in pyridine derivatives make them attractive candidates for ligands in these materials. The nitrogen atom of the pyridine and the oxygen of the acetyl group in this compound could theoretically serve as coordination sites for metal ions in MOFs.

Despite these potential attributes, a comprehensive search of chemical databases and literature indicates that this compound has not been reported as a building block for the synthesis of any advanced organic frameworks. Research in this area has utilized other functionalized pyridines, but not this specific compound.

Photoactive and Electroactive Properties in Material Science Context (Methodological and Application Focus)

The incorporation of pyridine rings into larger conjugated systems is a common strategy for developing photoactive and electroactive materials, owing to their electron-deficient nature which can be tuned by substituents. The acetyl group, being electron-withdrawing, and the benzyloxy group can influence the electronic properties of the pyridine ring in this compound.

A review of the material science literature, however, shows no studies on the photoactive or electroactive properties of this compound or its integration into functional materials. There are no published data regarding its absorption, emission, or electrochemical behavior, which are prerequisites for applications in areas such as organic electronics, sensors, or photoredox catalysis.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 5 Acetyl 2 Benzyloxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

To fully assign the ¹H and ¹³C NMR spectra of 5-acetyl-2-benzyloxypyridine and to elucidate its through-bond and through-space correlations, a series of multidimensional NMR experiments are utilized.

¹H and ¹³C NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the pyridine (B92270) ring protons, the acetyl group protons, and the benzyloxy group protons. The pyridine protons are expected to appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing acetyl group and the electron-donating benzyloxy group. The acetyl methyl protons would appear as a sharp singlet in the aliphatic region, while the benzylic methylene (B1212753) protons would also be a singlet, slightly downfield due to the adjacent oxygen atom. The phenyl protons of the benzyl (B1604629) group would resonate in the aromatic region. The ¹³C NMR spectrum would similarly show characteristic signals for all the carbon atoms in the molecule.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be instrumental in confirming the connectivity of the pyridine ring protons. Cross-peaks would be expected between adjacent protons on the pyridine ring, allowing for their unambiguous assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. youtube.comcolumbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. Each protonated carbon atom in this compound would show a cross-peak in the HSQC spectrum corresponding to its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bonds) proton-carbon correlations. youtube.comcolumbia.edu This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, a correlation between the acetyl protons and the carbonyl carbon, as well as the adjacent pyridine carbon, would confirm the position of the acetyl group. Similarly, correlations between the benzylic protons and the pyridine carbon at the 2-position, as well as the ipso-carbon of the phenyl ring, would confirm the benzyloxy linkage.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons. researchgate.net In this compound, NOESY could reveal correlations between the benzylic protons and the proton at the 3-position of the pyridine ring, providing insights into the preferred conformation of the benzyloxy group relative to the pyridine ring.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| H-3 | ~7.0-7.2 | ~115-120 | C-2, C-4, C-5 |

| H-4 | ~7.8-8.0 | ~135-140 | C-2, C-5, C-6, C=O |

| H-6 | ~8.5-8.7 | ~145-150 | C-2, C-4, C-5 |

| Acetyl-CH₃ | ~2.5-2.7 | ~25-30 | C=O, C-5 |

| Benzyl-CH₂ | ~5.3-5.5 | ~70-75 | C-2, Phenyl C1' |

| Phenyl-H | ~7.2-7.5 | ~127-130 | - |

| C-2 | - | ~160-165 | - |

| C-5 | - | ~130-135 | - |

| C=O | - | ~195-200 | - |

| Phenyl C1' | - | ~135-140 | - |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. In the case of this compound, which may exist in different crystalline forms or polymorphs, ssNMR can provide valuable information that is not accessible from solution-state NMR.

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact the physical properties of a material. ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is highly sensitive to the local environment of the carbon atoms. Different polymorphs will generally give rise to different ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions. By comparing the ssNMR spectra of different batches or crystalline forms of this compound, it is possible to identify and characterize different polymorphs.

Mass Spectrometry (MS) for Fragmentation Analysis and Mechanistic Insights

Mass spectrometry is a versatile analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of an ion, which allows for the determination of its elemental composition. For this compound (C₁₄H₁₃NO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct elemental composition of the synthesized compound. nih.gov

Elemental Composition Data for this compound:

| Formula | Theoretical Exact Mass | Typical HRMS Experimental Accuracy |

| C₁₄H₁₃NO₂ | 227.0946 | ± 5 ppm |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), followed by its fragmentation and analysis of the resulting product ions. This technique is invaluable for elucidating the structure of a molecule by piecing together its fragments. The fragmentation of the protonated molecule of this compound, [M+H]⁺, would likely proceed through several key pathways. nih.gov

A plausible fragmentation pathway for [this compound+H]⁺ would involve the initial cleavage of the benzylic ether bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and a protonated 5-acetyl-2-hydroxypyridine fragment. wikipedia.org Another likely fragmentation would be the loss of the acetyl group as a ketene (B1206846) molecule, followed by further fragmentation of the pyridine ring. The analysis of these fragmentation patterns provides a detailed fingerprint of the molecule's structure. nih.gov

Predicted Key Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 228 | [M+H]⁺ | Protonated molecule |

| 136 | [M+H - C₇H₇]⁺ | Loss of the benzyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 186 | [M+H - CH₂CO]⁺ | Loss of ketene |

Mass spectrometry is an excellent tool for real-time reaction monitoring due to its high sensitivity and speed. nih.gov By continuously introducing a small sample of a reaction mixture into the mass spectrometer, it is possible to track the disappearance of starting materials, the appearance of the product, and the formation and consumption of any reaction intermediates. For the synthesis of this compound, for instance, in a reaction between 5-acetyl-2-hydroxypyridine and benzyl bromide, online MS could monitor the formation of the product by observing the ion corresponding to its mass-to-charge ratio. This allows for precise determination of reaction completion and can help in optimizing reaction conditions. researchgate.net Furthermore, the detection of transient intermediates can provide valuable mechanistic insights into the reaction pathway.

X-ray Crystallography for Precise Molecular Architecture Determination

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the publicly accessible literature, such as the Cambridge Structural Database (CSD). Therefore, precise experimental data on its bond lengths, bond angles, and solid-state conformation are not available.

However, the application of this technique would provide an unambiguous determination of its molecular architecture. If a suitable single crystal were grown, X-ray diffraction analysis would reveal the precise spatial arrangement of the pyridine ring, the acetyl group, and the benzyloxyl moiety. Key structural questions that could be answered include:

Planarity: The degree of planarity between the acetyl group and the pyridine ring.

Torsional Angles: The specific dihedral angles defining the orientation of the benzyloxy group relative to the pyridine ring, particularly the C(acetyl)-C(pyridine)-O-C(benzyl) torsion angle.

For illustrative purposes, analysis of related structures, such as substituted acetyl-pyrimidines, often reveals twists between the acetyl group and the heterocyclic ring. For example, in N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the acetaldehyde (B116499) group is disordered and twisted with respect to the pyrimidine (B1678525) ring. researchgate.net Similarly, the dihedral angle between the phenyl and pyridine rings in benzyloxypyridine systems is a key conformational parameter that would be precisely determined. nih.gov

Co-crystal and Supramolecular Assembly Structural Studies

The molecular structure of this compound contains several functional groups capable of participating in non-covalent interactions, making it a candidate for forming co-crystals and other supramolecular assemblies. The key interaction sites are:

Pyridine Nitrogen: A hydrogen bond acceptor.

Acetyl Carbonyl Group: A hydrogen bond acceptor.

Aromatic Rings (Pyridine and Benzyl): Capable of engaging in π-π stacking interactions.

While no specific co-crystal structures involving this compound have been reported, the principles of crystal engineering suggest its potential to form assemblies with various co-formers. Pyridine derivatives are widely used as building blocks in supramolecular chemistry, frequently forming hydrogen-bonded hetero-synthons with carboxylic acids or other hydrogen bond donors. chemrxiv.orgacs.org The formation of co-crystals can significantly alter the physicochemical properties of a compound. Structural studies of such assemblies would elucidate the specific intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing. acs.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. Each technique provides a unique vibrational "fingerprint" based on the molecule's interaction with light.

The table below outlines the expected key vibrational modes for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H (Pyridine, Benzyl) | Stretching | 3100 - 3000 | Medium-Weak | Strong |

| Methyl C-H (Acetyl) | Asymmetric/Symmetric Stretching | 2980 - 2870 | Medium-Weak | Medium |

| Carbonyl (C=O) | Stretching | 1700 - 1680 | Strong | Medium |

| Aromatic C=C / C=N (Pyridine Ring) | Ring Stretching | 1600 - 1450 | Medium-Strong | Strong |

| Aromatic C=C (Benzyl Ring) | Ring Stretching | 1600 - 1450 | Medium | Strong |

| Ether (Ar-O-CH₂) | Asymmetric C-O-C Stretching | 1275 - 1200 | Strong | Weak |

| Ether (Ar-O-CH₂) | Symmetric C-O-C Stretching | 1075 - 1020 | Medium | Medium |

In-situ Spectroscopy for Reaction Monitoring and Mechanistic Insights

In-situ vibrational spectroscopy, particularly using probe-based FTIR and Raman analyzers, allows for the real-time monitoring of chemical reactions as they occur within the reactor. This process analytical technology (PAT) provides critical data on reaction kinetics, the formation of intermediates, and the consumption of reactants, leading to improved process understanding and control.

For the synthesis of this compound, for instance, via the Williamson ether synthesis from 5-acetyl-2-hydroxypyridine and benzyl bromide, in-situ spectroscopy could be hypothetically applied as follows:

FTIR Monitoring: A mid-infrared probe inserted into the reaction vessel could track the disappearance of the broad O-H stretching band of the 5-acetyl-2-hydroxypyridine precursor (around 3400-3200 cm⁻¹) and the simultaneous appearance of the strong C-O-C ether stretching bands (around 1250 cm⁻¹ and 1050 cm⁻¹) of the this compound product.

Raman Monitoring: A Raman probe could monitor the reaction by tracking changes in the pyridine ring modes, which would likely shift upon conversion of the hydroxyl group to the benzyloxy ether. This technique is particularly advantageous for reactions in aqueous or protic solvents due to water's weak Raman scattering. rsc.org By generating concentration profiles over time, detailed kinetic models of the etherification reaction can be developed. rsc.org

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Elucidation of Chiral Derivatives

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration and solution-state conformation of chiral compounds.

The parent molecule, this compound, is achiral. However, chiral derivatives could be synthesized, for example, by the asymmetric reduction of the acetyl ketone to a chiral secondary alcohol, (1-(2-(benzyloxy)pyridin-5-yl)ethanol), or by introducing a chiral center on the benzyl group. To date, studies on such chiral derivatives and their analysis by chiroptical methods have not been reported.

Should such a chiral derivative be synthesized, ECD and VCD could be employed for its stereochemical elucidation:

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized UV-Vis light. The chromophores in a chiral derivative of this compound—namely the substituted pyridine and phenyl rings—would give rise to characteristic ECD signals (Cotton effects). The sign and intensity of these signals are highly sensitive to the spatial arrangement of the chromophores and the absolute configuration of the stereocenter(s). nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared light, providing stereochemical information about the entire molecule. rsc.org A VCD spectrum provides a much larger number of bands than an ECD spectrum, offering a rich source of stereostructural information. For a chiral alcohol derivative, the C-O stretching and O-H bending vibrations would be particularly sensitive reporters of the absolute configuration. nih.gov

In modern stereochemical analysis, the standard and most reliable approach involves comparing the experimental ECD and VCD spectra with spectra predicted by quantum-chemical calculations for each possible enantiomer. A good match between the experimental spectrum and the calculated spectrum for one enantiomer allows for an unambiguous assignment of the absolute configuration. nih.govnih.gov

Theoretical and Computational Chemistry Studies of 5 Acetyl 2 Benzyloxypyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-acetyl-2-benzyloxypyridine. These methods provide a detailed picture of the electronic landscape of the molecule, which is crucial for predicting its chemical behavior.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G), can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netscielo.br

The distribution of these frontier orbitals is key to the molecule's reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO resides on electron-deficient areas, the likely targets for nucleophiles. scielo.br For instance, in related pyridine (B92270) derivatives, the LUMO is often localized over the pyridine ring and the carbonyl carbon of the acetyl group. researchgate.net

Furthermore, DFT calculations can map the electrostatic potential and determine Mulliken charges for each atom, providing a quantitative measure of the charge distribution across the molecule. researchgate.net This information is invaluable for understanding intermolecular interactions and predicting the molecule's polarity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions